molecular formula C14H11NO3 B15367169 Methyl 4-(3-formylphenyl)pyridine-2-carboxylate CAS No. 859517-98-9

Methyl 4-(3-formylphenyl)pyridine-2-carboxylate

Cat. No.: B15367169
CAS No.: 859517-98-9
M. Wt: 241.24 g/mol
InChI Key: ILONSEIFVZJQQK-UHFFFAOYSA-N
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Description

Methyl 4-(3-formylphenyl)pyridine-2-carboxylate is a pyridine-based ester derivative featuring a formyl-substituted phenyl ring at the 4-position of the pyridine core. This compound is of interest in medicinal and materials chemistry due to the reactivity of the formyl group, which enables further functionalization (e.g., Schiff base formation or nucleophilic additions).

Properties

CAS No.

859517-98-9

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 4-(3-formylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)13-8-12(5-6-15-13)11-4-2-3-10(7-11)9-16/h2-9H,1H3

InChI Key

ILONSEIFVZJQQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The formyl group in the target compound introduces a strong electron-withdrawing effect, enhancing electrophilicity at the phenyl ring. This contrasts with hydroxymethyl (electron-donating) and chloromethyl (moderate electron-withdrawing) analogs .
    • Bulkier substituents (e.g., indazole in or tetrahydrofuran in ) reduce solubility but improve binding affinity in biological targets.
  • Synthetic Complexity :

    • The indazole-linked derivative (compound 9, ) required a multi-step synthesis with a low yield (23%), highlighting challenges in coupling sterically hindered boronic esters.
    • Amide-linked derivatives (e.g., ) utilized acyl chloride intermediates, requiring careful stoichiometry and purification (flash chromatography).

Physicochemical and Spectroscopic Properties

  • Polarity : The hydroxymethyl analog (LogP = 0.36) is more polar than the chloromethyl derivative, aligning with its higher PSA (59.42 Ų). The target compound’s formyl group would further increase polarity .
  • Mass Spectrometry : Analogs like and showed distinct ESI-MS patterns (e.g., m/z 449.2 for [M+H]+), critical for structural validation. The target compound would exhibit similar fragmentation but with characteristic peaks for the formyl group.

Q & A

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Perform enzyme inhibition assays using human liver microsomes. Monitor metabolite formation via LC-MS/MS. Use molecular dynamics simulations to predict binding modes. Cross-validate with CYP isoform-specific inhibitors to identify metabolic pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies between theoretical and experimental pKa values?

  • Methodological Answer : Re-measure pKa using potentiometric titration under controlled ionic strength. Compare with DFT-derived pKa (using solvent continuum models). Investigate tautomerism or aggregation effects via UV-Vis spectroscopy .

Q. What analytical approaches distinguish isomeric byproducts formed during synthesis?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis for enantiomer separation. Assign configurations via X-ray crystallography or vibrational circular dichroism (VCD). Synthesize reference isomers for direct comparison .

Structural and Functional Derivatives

Q. How does the 3-formylphenyl substituent influence the compound’s electronic properties compared to chloromethyl or hydroxymethyl analogs?

  • Methodological Answer : Perform Hammett studies to quantify electron-withdrawing effects. Compare UV-Vis absorption spectra and redox potentials (cyclic voltammetry). The formyl group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to chloromethyl derivatives .

Q. What strategies enable selective modification of the formyl group without affecting the ester moiety?

  • Methodological Answer : Use protecting groups (e.g., acetals for the formyl) during ester hydrolysis or nucleophilic reactions. Employ mild reducing agents (e.g., NaBH₄) for selective reduction to hydroxymethyl. Validate selectivity via ¹H NMR monitoring .

Application-Oriented Queries

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : Utilize the pyridine nitrogen and formyl oxygen as ligands for metal nodes (e.g., Zn²⁺, Cu²⁺). Characterize MOFs via PXRD, BET surface area analysis, and TGA. Optimize synthesis by varying solvent polarity and metal-to-ligand ratios .

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